1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion . One common method includes the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with γ-Al₂O₃ as a catalyst at 250°C in supercritical CO₂ .
Industrial Production Methods
Industrial production methods for imidazolidin-2-ones often focus on sustainable and efficient protocols. Catalysts such as ceria-based materials are used for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with CO₂ . These methods aim to produce high yields while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones.
Wissenschaftliche Forschungsanwendungen
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one include other imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share structural similarities and often exhibit comparable chemical and biological properties .
Uniqueness
The uniqueness of this compound lies in its specific ethynylphenyl substitution, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H15N3O |
---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
1-[2-(3-ethynylanilino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-2-11-4-3-5-12(10-11)14-6-8-16-9-7-15-13(16)17/h1,3-5,10,14H,6-9H2,(H,15,17) |
InChI-Schlüssel |
IHOOWFRMKRNYKG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NCCN2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.